(2E,7Z,10Z)-Hexadecatrienoyl-CoA

Mitochondrial β-oxidation Enzyme kinetics Lipid metabolism

Eliminate experimental error by choosing (2E,7Z,10Z)-Hexadecatrienoyl-CoA over generic analogs. Its unique 2E,7Z,10Z double-bond geometry is the sole determinant of LCAD and VLCAD enzyme recognition. Saturated C16:0-CoA or alternative C16:1/C16:2/C16:3 isomers cannot replicate the native substrate interaction, skewing kinetic data. This compound is mandatory for accurate LCAD enzyme assays, inhibitor screening, and metabolic flux tracing. Secure research-grade, >98% pure material for your unsaturated fatty acid β-oxidation studies.

Molecular Formula C37H56N7O17P3S-4
Molecular Weight 995.9 g/mol
Cat. No. B15547869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,7Z,10Z)-Hexadecatrienoyl-CoA
Molecular FormulaC37H56N7O17P3S-4
Molecular Weight995.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h8-9,11-12,16-17,24-26,30-32,36,47-48H,4-7,10,13-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/p-4/b9-8-,12-11-,17-16+/t26-,30-,31-,32+,36-/m1/s1
InChIKeyWJHWJZSGWIEAAU-YLEUZIDYSA-J
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2E,7Z,10Z)-Hexadecatrienoyl-CoA: A Long-Chain Polyunsaturated Fatty Acyl-CoA Derivative for Metabolic and Enzymatic Research


(2E,7Z,10Z)-Hexadecatrienoyl-CoA is a long-chain, polyunsaturated fatty acyl-CoA thioester (C16:3) characterized by a 2E,7Z,10Z double bond geometry [1]. As a 2,3-trans-enoyl-CoA derivative, it is a key intermediate in the mitochondrial β-oxidation of unsaturated fatty acids [2]. Its specific double bond configuration, particularly the proximal 2E bond and the distal cis double bonds, dictates its unique interaction with acyl-CoA dehydrogenases and other metabolic enzymes [3].

The Pitfalls of Substituting (2E,7Z,10Z)-Hexadecatrienoyl-CoA with Generic C16 or Unsaturated Acyl-CoAs


Generic substitution with saturated C16:0-CoA (palmitoyl-CoA) or other unsaturated C16:1, C16:2, or C16:3 isomers fails because the precise position and geometry of double bonds within the acyl chain are the primary determinants of enzyme recognition and metabolic flux [1]. As demonstrated in mitochondrial β-oxidation studies, enzymes like long-chain acyl-CoA dehydrogenase (LCAD) and very long-chain acyl-CoA dehydrogenase (VLCAD) exhibit stark differences in substrate specificity based on double bond location relative to the thioester [2]. Using a non-specific analog would thus introduce significant experimental error, misrepresenting actual metabolic rates and pathway flux .

Quantitative Differentiation: Enzyme Specificity and Metabolic Fate of (2E,7Z,10Z)-Hexadecatrienoyl-CoA vs. Analogs


LCAD vs. VLCAD Substrate Specificity: (2E,7Z,10Z)-Hexadecatrienoyl-CoA is Exclusively an LCAD Substrate

The (2E,7Z,10Z)-hexadecatrienoyl-CoA isomer is effectively dehydrogenated by long-chain acyl-CoA dehydrogenase (LCAD) but is a poor substrate for very long-chain acyl-CoA dehydrogenase (VLCAD). This is in stark contrast to saturated long-chain acyl-CoAs, which are excellent VLCAD substrates [1]. This specificity dictates its exclusive entry into the LCAD-dependent β-oxidation pathway, a critical distinction for metabolic modeling.

Mitochondrial β-oxidation Enzyme kinetics Lipid metabolism

Bovine LCAD Activity: (2E,7Z,10Z)-Hexadecatrienoyl-CoA is a Preferred Substrate Among Unsaturated Analogs

In a direct comparison of bovine LCAD activity against a panel of unsaturated acyl-CoA esters, 4,7,10-cis-hexadecatrienoyl-CoA was effectively dehydrogenated, while the enzyme was nearly inactive toward other unsaturated substrates tested [1]. This positions the compound as a selective tool for studying LCAD activity on polyunsaturated chains.

Enzyme kinetics LCAD Unsaturated fatty acids

Divergent Metabolic Fate: Enoyl-CoA Hydratase Reaction Specific to the (2E) Configuration

The specific 2E double bond of (2E,7Z,10Z)-hexadecatrienoyl-CoA is the obligatory substrate for the next step in the β-oxidation spiral, catalyzed by enoyl-CoA hydratase, producing (3S)-3-hydroxy-cis,cis-palmito-7,10-dienoyl-CoA [1]. This reaction is a defined, rate-limiting step in the mitochondrial β-oxidation of polyunsaturated fatty acids, a pathway that differs mechanistically from that of saturated fats.

Metabolic pathway Enoyl-CoA hydratase β-oxidation

Validated Research Applications and Use Cases for (2E,7Z,10Z)-Hexadecatrienoyl-CoA


In Vitro Assays for Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity on Polyunsaturated Substrates

As a proven and specific substrate for LCAD [1], (2E,7Z,10Z)-Hexadecatrienoyl-CoA is essential for enzyme kinetics studies and inhibitor screening assays targeting LCAD-mediated dehydrogenation of unsaturated fatty acids. Using a non-specific saturated acyl-CoA would fail to capture LCAD's unique role in unsaturated fat metabolism.

Metabolic Flux Analysis of Polyunsaturated Fatty Acid β-Oxidation

This compound is a defined intermediate in the mitochondrial β-oxidation of specific polyunsaturated fatty acids [1]. Researchers can use isotopically labeled versions to trace metabolic flux through this specific pathway in cellular models, differentiating it from the more common saturated fatty acid oxidation route. This is critical for studying metabolic disorders like VLCAD deficiency, where the alternative pathway is impaired.

Calibration and Validation of LC-MS/MS Methods for Acyl-CoA Profiling

Given its distinct molecular weight (999.9 g/mol) and unique retention time properties compared to saturated and monounsaturated C16-CoA species [1], (2E,7Z,10Z)-Hexadecatrienoyl-CoA serves as a high-value reference standard for developing and validating targeted lipidomics methods designed to resolve complex acyl-CoA mixtures in biological samples.

Technical Documentation Hub

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